

# Application Notes and Protocols: Boc Deprotection of Mal-PEG6-Boc

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## Compound of Interest

Compound Name: Mal-PEG6-Boc

Cat. No.: B608851

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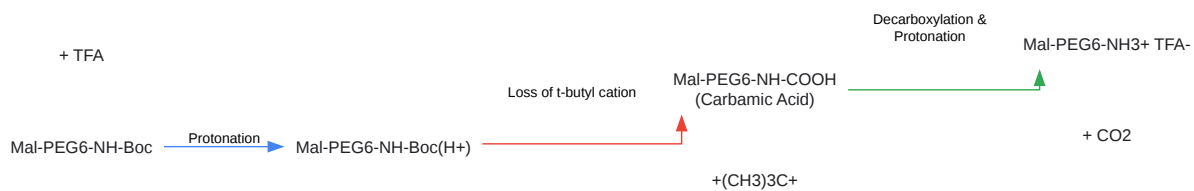
Audience: Researchers, scientists, and drug development professionals.

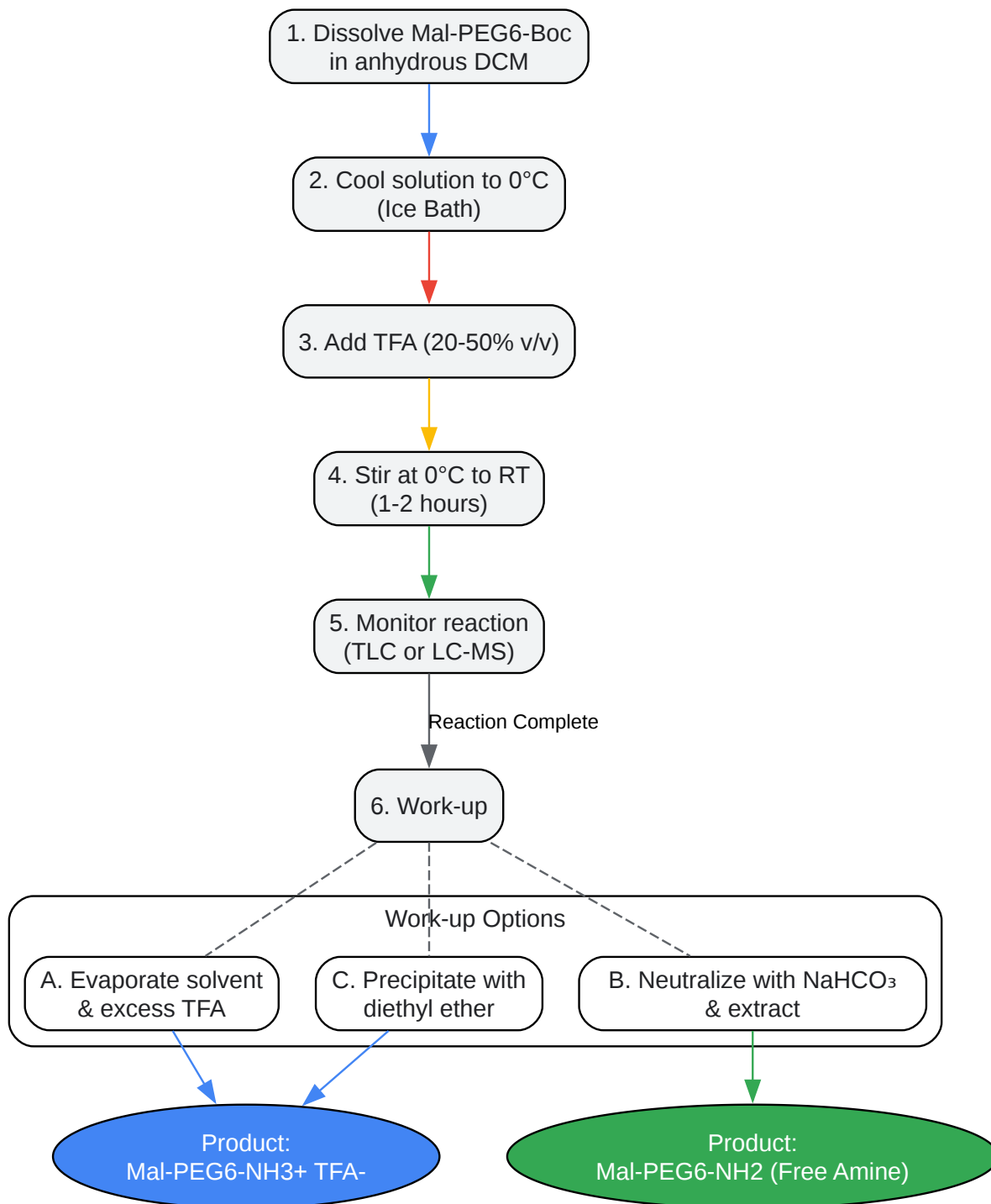
## Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in bioconjugation and pharmaceutical sciences due to its stability in various conditions and its facile removal under acidic conditions.[1][2] **Mal-PEG6-Boc** is a heterobifunctional linker featuring a maleimide group for conjugation to thiol-containing molecules (like cysteine residues in proteins) and a Boc-protected amine.[3][4] The deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent conjugation or modification at that site. This protocol details a standard procedure for the efficient removal of the Boc protecting group from **Mal-PEG6-Boc** using trifluoroacetic acid (TFA).

## Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[2][5] Under the acidic reaction conditions, the newly exposed amine is protonated, typically yielding an ammonium salt (e.g., a TFA salt).[5]





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